N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Overview
Description
N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features an indole moiety, an oxazolidine ring, and a methoxybenzenesulfonyl group
Preparation Methods
The synthesis of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps. One common method involves the coupling of tryptamine with a sulfonylated oxazolidine derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols
Scientific Research Applications
N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying interactions with biological receptors.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the oxazolidine ring may interact with enzymes involved in metabolic pathways. These interactions can modulate various biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also features an indole moiety and has similar biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with applications in medicinal chemistry.
Tryptamine derivatives: These compounds share the indole structure and are known for their biological activities
N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and neuropharmacological properties.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities, linked to an oxazolidine structure that may enhance its pharmacological profile. The presence of the methoxybenzenesulfonyl group suggests potential interactions with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of oxazolidinones exhibit significant anti-inflammatory effects. For example, a study utilizing the carrageenan-induced rat paw edema model demonstrated that compounds with similar structures showed promising inhibition rates of inflammation:
Compound | Dose (mg/kg) | Inhibition after 3 hours (%) | Inhibition after 6 hours (%) |
---|---|---|---|
C-1 | 30 | 3.28 ± 0.28 | 58.24 |
C-2 | 30 | 2.48 ± 0.23 | 56.48 |
C-4 | 30 | 1.62 ± 0.27 | 70.98 |
Indomethacin (Control) | 40 | 1.78 ± 0.34 | 66.44 |
These results suggest that the compound could exhibit similar anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of leukocyte recruitment .
Antibacterial Activity
The antibacterial efficacy of compounds related to this structure has been explored against various pathogens, including Staphylococcus aureus and Escherichia coli. A series of synthesized derivatives demonstrated comparable or superior activity relative to standard antibiotics such as norfloxacin and chloramphenicol when evaluated using serial dilution techniques . This suggests that the compound may possess significant antibacterial properties.
Neuropharmacological Effects
Indole derivatives have been extensively studied for their neuropharmacological effects, particularly as potential antipsychotic agents. Compounds with indole structures have shown to act as dopamine D2 receptor antagonists and serotonin reuptake inhibitors . Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit similar neuroactive properties.
Case Studies
- Anti-inflammatory Study : In a controlled study evaluating various oxazolidinone derivatives, one compound showed a significant reduction in paw edema compared to controls, indicating a strong anti-inflammatory response.
- Antibacterial Evaluation : A comparative analysis of synthesized compounds revealed that certain derivatives exhibited an inhibition zone greater than that of standard antibiotics against Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-32-17-6-8-18(9-7-17)34(30,31)27-12-13-33-21(27)15-26-23(29)22(28)24-11-10-16-14-25-20-5-3-2-4-19(16)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHVELSBORAQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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